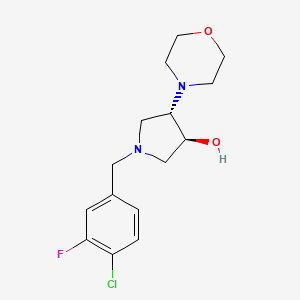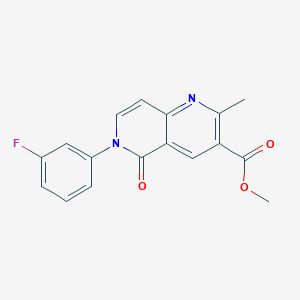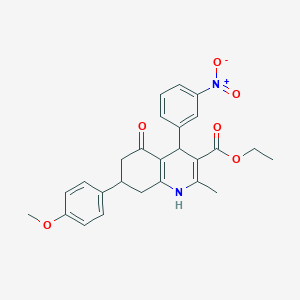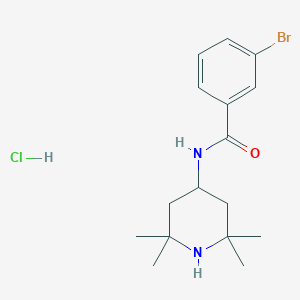
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research. This molecule belongs to the class of pyrrolidinols and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the production of pro-inflammatory cytokines and the modulation of the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has also been shown to reduce pain and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the inflammatory response and pain pathways. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One potential direction is the investigation of its potential use in cancer therapy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, the development of more soluble analogs of this compound could improve its usefulness in experimental settings.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its potent anti-inflammatory and analgesic properties make it a valuable tool for studying the inflammatory response and pain pathways. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic targets.
Métodos De Síntesis
The synthesis method of (3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process. The first step involves the synthesis of 4-chloro-3-fluorobenzylamine, which is then reacted with 4-morpholinecarboxaldehyde to form the corresponding imine. This imine is subsequently reduced with sodium borohydride to produce the desired product, this compound.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(4-chloro-3-fluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has also been shown to have antitumor activity, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-12-2-1-11(7-13(12)17)8-18-9-14(15(20)10-18)19-3-5-21-6-4-19/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUQACLBQFJLX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)

![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)
